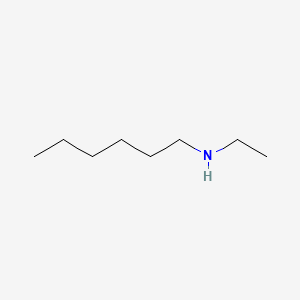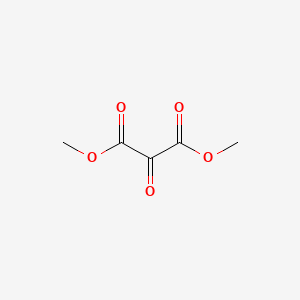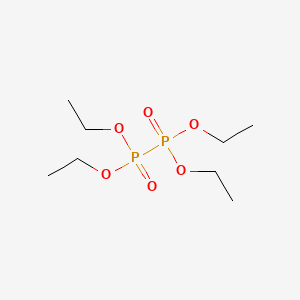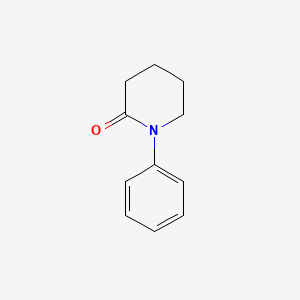
1-Octanesulfonamide
Descripción general
Descripción
1-Octanesulfonamide is an organic compound with the molecular formula C8H19NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octanesulfonamide can be synthesized through the reaction of octylamine with sulfuryl chloride, followed by the addition of ammonia. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of octylamine and sulfuryl chloride into the reactor, followed by the introduction of ammonia. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
1-Octanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-octanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Perfluorooctanesulfonamide: Known for its use in firefighting foams and as a surfactant.
N-Ethylperfluorooctane-1-sulfonamide: Used in various industrial applications.
Uniqueness: 1-Octanesulfonamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike its perfluorinated counterparts, it does not contain fluorine atoms, making it less persistent in the environment and potentially less toxic.
Propiedades
IUPAC Name |
octane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKKHXWFDAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281897 | |
| Record name | 1-Octanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65501-71-5 | |
| Record name | 1-Octanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are researchers interested in measuring Perfluorooctane sulfonamide (PFOSA) in environmental samples?
A: PFOSA is a perfluorinated alkyl substance (PFAS) commonly used in various industrial and consumer products. Due to their persistence and potential ecotoxicity, PFAS, including PFOSA, are a growing environmental concern. Researchers are actively investigating their presence and concentrations in environmental matrices like water and sediment to understand their distribution and potential risks. [, ]
Q2: What analytical techniques are used to detect and quantify PFOSA in environmental samples?
A: Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the analysis of PFOSA and other perfluorinated compounds in environmental samples like wastewater and sludge. These techniques offer high sensitivity and selectivity for accurate quantification. [, ]
Q3: What were the typical concentrations of PFOSA observed in the Canadian river study? Were there any geographical trends?
A: The Canadian river study [] focused primarily on Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS), with PFOSA being detected less frequently. While the study doesn't provide specific PFOSA concentrations, it highlights that higher concentrations of PFOS and PFOA were observed in areas with higher population densities, suggesting a similar trend might be expected for PFOSA due to its similar sources and usage patterns.
Q4: Has PFOSA been investigated for any specific applications beyond its industrial use?
A: Research on PFOSA extends to its use in termite-baiting systems. One study [] explored the efficacy of a termite-baiting system containing N-ethylperfluoro-octane-1-sulfonamide (Sulfluramid), a derivative of PFOSA, for controlling Formosan subterranean termites. This highlights the exploration of PFOSA derivatives in pest management strategies.
Q5: Are there any concerns about the environmental fate and degradation of PFOSA?
A: While the provided research excerpts don't delve into the specifics of PFOSA degradation, the general concern surrounding PFAS persistence and potential ecotoxicity [] extends to PFOSA. Further research is crucial to fully understand its environmental fate, degradation pathways, and potential long-term ecological impacts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)













